Cas no 1803786-23-3 (6-Fluoro-3-methyl-2-nitrobenzenesulfonamide)

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-3-methyl-2-nitrobenzenesulfonamide
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- インチ: 1S/C7H7FN2O4S/c1-4-2-3-5(8)7(15(9,13)14)6(4)10(11)12/h2-3H,1H3,(H2,9,13,14)
- InChIKey: IFRNAAJSWRKLJS-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=C(C)C=1[N+](=O)[O-])F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 347
- トポロジー分子極性表面積: 114
- 疎水性パラメータ計算基準値(XlogP): 0.8
6-Fluoro-3-methyl-2-nitrobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005606-250mg |
6-Fluoro-3-methyl-2-nitrobenzenesulfonamide |
1803786-23-3 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010005606-500mg |
6-Fluoro-3-methyl-2-nitrobenzenesulfonamide |
1803786-23-3 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010005606-1g |
6-Fluoro-3-methyl-2-nitrobenzenesulfonamide |
1803786-23-3 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
6-Fluoro-3-methyl-2-nitrobenzenesulfonamide 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
6-Fluoro-3-methyl-2-nitrobenzenesulfonamideに関する追加情報
6-Fluoro-3-methyl-2-nitrobenzenesulfonamide (CAS No. 1803786-23-3): A Comprehensive Overview
The compound 6-Fluoro-3-methyl-2-nitrobenzenesulfonamide (CAS No. 1803786-23-3) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a sulfonamide group with a substituted benzene ring containing fluorine, methyl, and nitro functionalities. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the potential of 6-fluoro-3-methyl-2-nitrobenzenesulfonamide in drug discovery, particularly in the development of novel antibiotics and anticancer agents. Researchers have demonstrated that the sulfonamide group plays a critical role in enhancing the bioavailability and stability of the compound, while the fluorine and nitro groups contribute to its pharmacokinetic properties. These findings underscore the importance of this compound as a lead molecule in medicinal chemistry.
In addition to its pharmaceutical applications, 6-fluoro-3-methyl-2-nitrobenzenesulfonamide has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential use as a herbicide or fungicide. Recent experiments have revealed that the compound exhibits selective toxicity against certain plant pathogens, making it a candidate for sustainable agricultural solutions.
The synthesis of 6-fluoro-3-methyl-2-nitrobenzenesulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Key steps include the nitration of the benzene ring, followed by fluorination and methylation reactions, and finally the introduction of the sulfonamide group. Advanced techniques such as microwave-assisted synthesis and catalytic processes have been employed to optimize this procedure, reducing production costs and environmental impact.
From a structural standpoint, 6-fluoro-3-methyl-2-nitrobenzenesulfonamide exhibits a high degree of symmetry, which influences its solubility and crystallinity. These properties are crucial for its application in materials science, where it is being explored as a component in high-performance polymers and organic electronics. Preliminary studies suggest that the compound can enhance the electrical conductivity and thermal stability of polymer blends, opening new avenues for its use in advanced materials.
The chemical stability of 6-fluoro-3-methyl-2-nitrobenzenesulfonamide under various environmental conditions has also been a focus of recent research. Studies have shown that the compound is resistant to hydrolysis and oxidation under normal storage conditions, making it suitable for long-term use in industrial applications. However, its reactivity under extreme conditions, such as high temperatures or strong acidic environments, requires further investigation to ensure safe handling and storage.
In conclusion, 6-fluoro-3-methyl-2-nitrobenzenesulfonamide (CAS No. 1803786-23-3) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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